molecular formula C8H6N2O B1337518 Pyrazolo[1,5-a]pyridine-4-carbaldehyde CAS No. 474432-58-1

Pyrazolo[1,5-a]pyridine-4-carbaldehyde

Cat. No.: B1337518
CAS No.: 474432-58-1
M. Wt: 146.15 g/mol
InChI Key: OYEYGVCZFMWJMV-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, followed by cyclocondensation reactions . Another approach includes the use of Vilsmeier-Haack reagents to form the desired aldehyde group .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyridine-4-carbaldehyde is unique due to its specific aldehyde functional group, which allows for diverse chemical modifications and applications in various fields. Its ability to form stable derivatives and its potential as a precursor for more complex molecules make it a valuable compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-1-5-10-8(7)3-4-9-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEYGVCZFMWJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453734
Record name pyrazolo[1,5-a]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474432-58-1
Record name pyrazolo[1,5-a]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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